molecular formula C9H9N3O B15246254 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-91-9

4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde

Cat. No.: B15246254
CAS No.: 94813-91-9
M. Wt: 175.19 g/mol
InChI Key: PDDKRJIMBWLFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic aldehyde featuring a fused pyrazolo-pyrazine core with methyl substituents at positions 4 and 6 and a formyl group at position 2. Its molecular formula is C₉H₈N₄O, though this is inferred from structural analogs (e.g., ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate, C₁₁H₁₃N₃O₂ ).

Properties

CAS No.

94813-91-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4,6-dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-6-4-12-9(7(2)11-6)8(5-13)3-10-12/h3-5H,1-2H3

InChI Key

PDDKRJIMBWLFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)C(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethylpyrazole with an aldehyde derivative under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine core. The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the nucleophile, but typical reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.

    Reduction: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole and pyrazine rings provide a rigid scaffold that can fit into specific binding sites, enhancing selectivity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • 3,5-Dimethylpyrazolo[1,5-a]pyrimidine :
    • Differs in the heterocyclic core (pyrimidine vs. pyrazine).
    • Exhibits VEGFR3 inhibitory activity (IC₅₀ = 20.35 µM), suggesting pharmacological relevance .
    • The pyrimidine core may enhance π-π stacking interactions in biological targets compared to pyrazine.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde :
  • Partially saturated pyridine ring reduces aromaticity, altering electronic properties.
  • Molecular formula: C₈H₁₀N₂O .
  • The reduced ring system may improve solubility but decrease metabolic stability.

Functional Group Variations

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate :
  • Replaces the aldehyde at position 3 with an ester group.
  • Molecular formula: C₁₁H₁₃N₃O₂ ; exact mass: 219.1008 .
  • The ester group enhances hydrolytic stability compared to the aldehyde, making it more suitable for prodrug applications .
Pyrazolo[1,5-a]pyrazine-3-carboxylic Acid :
  • Carboxylic acid substituent at position 3 instead of aldehyde.
  • Higher acidity (predicted pKa ~3–4) compared to the neutral aldehyde .
  • Useful in metal coordination or salt formation for improved bioavailability.

Substituent Position and Electronic Effects

3,5-Dimethylpyrazolo[1,5-a]pyrimidine :
  • Methyl groups at positions 3 and 5 vs. 4 and 6 in the target compound.
  • Alters steric and electronic environments, impacting binding affinity (e.g., VEGFR3 inhibition ).
Ethyl 3-(3,4-Dimethoxyphenyl)-7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate :
  • Incorporates electron-donating methoxy and hydroxyl groups.
  • Molecular formula: C₁₇H₁₇N₃O₅ ; density: 1.36 g/cm³ .
  • Polar substituents increase water solubility but may reduce membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
4,6-Dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo-pyrazine 4,6-Me; 3-CHO C₉H₈N₄O* Aldehyde reactivity, derivatization Inferred
Ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo-pyrazine 4,6-Me; 2-COOEt C₁₁H₁₃N₃O₂ Ester stability, prodrug potential
3,5-Dimethylpyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine 3,5-Me C₇H₈N₄ VEGFR3 inhibition (IC₅₀ = 20.35 µM)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde Partially saturated 3-CHO; tetrahydro ring C₈H₁₀N₂O Improved solubility
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo-pyrimidine 3,4-OMe; 7-OH; 6-COOEt C₁₇H₁₇N₃O₅ High polarity, solubility

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde, and how can reaction conditions be tailored to improve yield and purity?

Q. How does the reactivity of the aldehyde group influence derivatization strategies?

  • Methodological Answer : The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones, which are precursors for bioactive heterocycles (e.g., pyrazolo-triazoles). For example, reacting with hydrazine hydrate in ethanol yields hydrazide intermediates, which can be cyclized with acetylacetone to form pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazolo[1,5-a]pyrazine functionalization at position 3 versus position 7?

  • Methodological Answer : Computational studies (DFT) reveal that electron density at position 3 is higher due to resonance stabilization from the pyrazine ring, favoring electrophilic substitution (e.g., nitration). Position 7 requires directing groups (e.g., methyl) or metal catalysis for functionalization. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve competing pathways .

Q. How can computational modeling predict bioavailability and guide structural modifications?

  • Methodological Answer :
  • Lipinski/VEBER Rules : Calculate logP (<5), H-bond donors/acceptors (<10), and polar surface area (<140 Ų) to prioritize derivatives with oral bioavailability .
  • Docking Studies : Use PyMOL or AutoDock to simulate binding to target proteins (e.g., kinases). For example, methyl groups at positions 4 and 6 enhance hydrophobic interactions in ATP-binding pockets .

Q. How can conflicting spectral data (e.g., tautomerism in pyrazolo-pyrimidines) be resolved experimentally?

  • Methodological Answer :
  • Variable-Temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures (e.g., −40°C in CD₂Cl₂) .
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structures. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate crystallizes in a non-quinoidal form, ruling out tautomer 8 in favor of structure 7 .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields for aldehyde derivatives compared to carboxylate analogs?

  • Methodological Answer : Aldehyde groups are prone to oxidation or side reactions (e.g., dimerization). Comparative studies show that protecting the aldehyde as an acetal during synthesis (e.g., using ethylene glycol) improves yields from 45% to 72%. Post-synthesis deprotection with HCl/MeOH recovers the aldehyde functionality without degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.